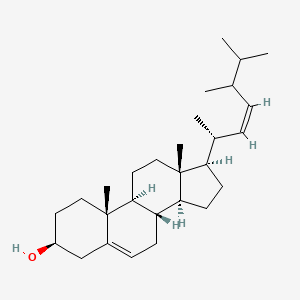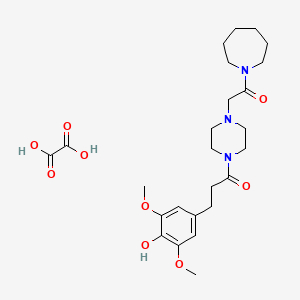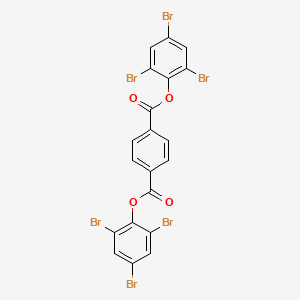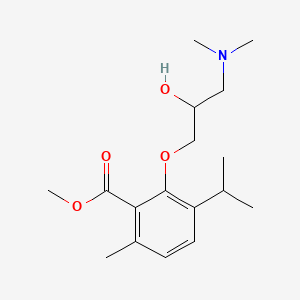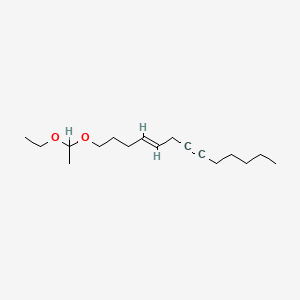
4-Tridecen-7-yne, 1-(1-ethoxyethoxy)-, (4E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(1-Ethoxyethoxy)tridec-4-en-7-yne is an organic compound with the molecular formula C17H30O2 It is characterized by the presence of an ethoxyethoxy group attached to a tridec-4-en-7-yne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1-Ethoxyethoxy)tridec-4-en-7-yne typically involves the reaction of appropriate alkyne and alkene precursors under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, to form the carbon-carbon triple bond. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran, under an inert atmosphere.
Industrial Production Methods
Industrial production of (E)-(1-Ethoxyethoxy)tridec-4-en-7-yne may involve large-scale synthesis using similar catalytic processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-(1-Ethoxyethoxy)tridec-4-en-7-yne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxyethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical for reducing the triple bond.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
(E)-(1-Ethoxyethoxy)tridec-4-en-7-yne has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (E)-(1-Ethoxyethoxy)tridec-4-en-7-yne involves its interaction with molecular targets, such as enzymes or receptors. The ethoxyethoxy group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach and interact with its targets. The specific pathways involved depend on the context of its use, such as inhibition of enzymatic activity or modulation of receptor function.
Comparación Con Compuestos Similares
Similar Compounds
(E)-(1-Methoxyethoxy)tridec-4-en-7-yne: Similar structure but with a methoxy group instead of an ethoxy group.
(E)-(1-Propoxyethoxy)tridec-4-en-7-yne: Contains a propoxy group, leading to different physical and chemical properties.
(E)-(1-Butoxyethoxy)tridec-4-en-7-yne: Features a butoxy group, which can affect its reactivity and applications.
Uniqueness
(E)-(1-Ethoxyethoxy)tridec-4-en-7-yne is unique due to its specific ethoxyethoxy group, which imparts distinct solubility and reactivity characteristics. This uniqueness makes it valuable in applications where these properties are advantageous, such as in the synthesis of specialized organic compounds or in biological studies.
Propiedades
Número CAS |
61565-23-9 |
|---|---|
Fórmula molecular |
C17H30O2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
(E)-1-(1-ethoxyethoxy)tridec-4-en-7-yne |
InChI |
InChI=1S/C17H30O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-19-17(3)18-5-2/h12-13,17H,4-8,11,14-16H2,1-3H3/b13-12+ |
Clave InChI |
CJVKIEPXYQXRFT-OUKQBFOZSA-N |
SMILES isomérico |
CCCCCC#CC/C=C/CCCOC(C)OCC |
SMILES canónico |
CCCCCC#CCC=CCCCOC(C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B13754715.png)
![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13754721.png)




